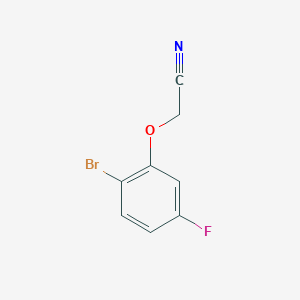

(2-Bromo-5-fluorophenoxy)acetonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromo-5-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNFZJOYQJVJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693209 | |

| Record name | (2-Bromo-5-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-05-4 | |

| Record name | (2-Bromo-5-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluorophenoxy Acetonitrile

Halogen-Specific Reactivity Profiles

The benzene (B151609) ring of (2-Bromo-5-fluorophenoxy)acetonitrile is substituted with two different halogens, bromine and fluorine, each offering unique pathways for functionalization. The differing electronegativities and bonding characteristics of these halogens allow for selective reactions at either position.

The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-fluorine bond. This selectivity makes the bromine atom the primary site for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. ossila.com

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. This is a versatile method for introducing alkyl, vinyl, or aryl substituents at the bromine position.

Sonogashira Coupling: The bromine atom can be readily coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is highly effective for synthesizing aryl alkynes. For instance, a domino intermolecular Sonogashira coupling has been reported for the related compound 2-(2-bromophenoxy)acetonitrile (B1272177) with terminal acetylenes to produce 2,3-disubstituted benzo[b]furans. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary or secondary amines. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

Heck Reaction: The palladium-catalyzed coupling of the aryl bromide with an alkene, known as the Heck reaction, can be used to form a new carbon-carbon bond with an attached vinyl group. mdpi.comorganic-chemistry.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 1: Potential Palladium-Catalyzed Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligand |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (alkyne) | PdCl₂(PPh₃)₂, CuI, Amine Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligand (e.g., BINAP, Xantphos) |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | C-C (alkene) | Pd(OAc)₂, PdCl₂ with phosphine ligand |

In contrast to the bromine atom's reactivity in transition-metal catalysis, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr). ossila.com The high electronegativity of fluorine, combined with the electron-withdrawing effects of the neighboring bromine and the para-cyanomethoxy group, renders the carbon atom to which it is attached electrophilic and thus a target for nucleophilic attack. nih.gov

The SNAr mechanism is typically a stepwise process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) leaving group. nih.govyoutube.com The presence of strong electron-withdrawing groups is crucial for stabilizing the negative charge of the intermediate, thereby activating the ring for this type of substitution. youtube.com Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluoride ion, particularly under elevated temperatures.

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Aryl Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Thioether |

| Amine | Piperidine | Aryl Amine |

| Hydroxide (B78521) | Potassium Hydroxide (KOH) | Phenol (B47542) |

Nitrile Group Transformations and Derivatizations

The nitrile (-C≡N) group is a versatile functional group that can be converted into a variety of other functionalities.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a primary amide, while complete hydrolysis leads to the formation of a carboxylic acid, (2-bromo-5-fluorophenoxy)acetic acid. rsc.org

Reduction: The nitrile group can be reduced to a primary amine, 2-(2-bromo-5-fluorophenoxy)ethan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition Reactions: Organometallic reagents, such as Grignard reagents (RMgBr), can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

Conversion to Amidoxime: Reaction with hydroxylamine (B1172632) can convert the nitrile group into an amidoxime, a functional group of interest in medicinal chemistry. soton.ac.uk

Table 3: Common Transformations of the Nitrile Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Complete Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H₂O₂, OH⁻ | Primary Amide (-CONH₂) |

| Reduction | LiAlH₄ or H₂, Catalyst (e.g., Pd, Ni) | Primary Amine (-CH₂NH₂) |

| Addition of Grignard Reagent | 1. RMgX; 2. H₃O⁺ | Ketone (-C(O)R) |

| Amidoxime Formation | Hydroxylamine (NH₂OH) | Amidoxime (-C(NH₂)NOH) |

Phenoxy Moiety Participations in Chemical Transformations

The phenoxy ether linkage (-O-) is generally a stable functional group. Its synthesis typically involves the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide, such as chloroacetonitrile (B46850), under basic conditions. The stability of this bond under these conditions indicates its general robustness.

However, under forcing conditions, the ether linkage can be cleaved. This typically requires strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. Such a reaction would break the C-O bond, yielding 2-bromo-5-fluorophenol (B114175) and a derivative of the acetonitrile (B52724) side chain.

Stability and Reactivity Under Various Conditions

Under Basic Conditions: The molecule shows stability to the moderate bases (e.g., carbonates, tertiary amines) often used in palladium-catalyzed coupling reactions. However, strong bases at elevated temperatures could promote nucleophilic aromatic substitution at the fluorine position or hydrolysis of the nitrile group.

Under Acidic Conditions: The compound is susceptible to hydrolysis of the nitrile group under strong acidic conditions, especially with heating, to form the corresponding carboxylic acid. The ether linkage is stable to mild acids but can be cleaved by strong, non-oxidizing acids like HBr or HI at high temperatures.

Thermal Stability: While specific data is not available, the presence of multiple reactive sites suggests that the compound may decompose at high temperatures. Palladium-catalyzed reactions, for example, are often run at temperatures in the range of 80-120°C, indicating a degree of thermal stability within this range.

The reactivity of related haloacetonitriles has been studied, and they have been shown to be alkylating agents. nih.gov This suggests that the cyanomethyl group in the title compound could also exhibit alkylating properties under certain biological or chemical conditions. nih.gov

Derivatization Strategies and Functionalization of 2 Bromo 5 Fluorophenoxy Acetonitrile

Accessing Complex Molecular Architectures through Functional Group Interconversions

The strategic modification of the functional groups within (2-Bromo-5-fluorophenoxy)acetonitrile opens avenues to a variety of molecular frameworks. The nitrile group, in particular, is a versatile precursor for several important functionalities.

One notable transformation is the conversion of the nitrile to a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. The resulting 5-substituted tetrazole is a well-regarded bioisostere for a carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.

Another key interconversion is the hydrolysis of the nitrile to a carboxylic acid. This can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis, for instance with aqueous hydrochloric acid, directly yields the corresponding carboxylic acid, (2-Bromo-5-fluorophenoxy)acetic acid. This transformation is pivotal for the synthesis of ester and amide derivatives, further expanding the molecular diversity obtainable from the parent compound.

Furthermore, the aryl bromide can be leveraged in intramolecular cyclization reactions to construct heterocyclic systems. For instance, a domino reaction involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization of a related 2-(2-bromophenoxy)acetonitrile (B1272177) has been shown to produce 2,3-disubstituted benzo[b]furans. This strategy highlights the potential to construct complex fused ring systems from the this compound scaffold.

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application |

| This compound | NaN3, NH4Cl, DMF, heat | 5-((2-Bromo-5-fluorophenoxy)methyl)-1H-tetrazole | Carboxylic acid bioisostere |

| This compound | aq. HCl, heat | (2-Bromo-5-fluorophenoxy)acetic acid | Synthesis of esters and amides |

| This compound | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 2,3-Disubstituted benzofuran (B130515) derivative | Heterocyclic synthesis |

Strategies for Selective Substitution and Coupling

The presence of both a bromo and a fluoro substituent on the aromatic ring of this compound allows for selective functionalization through various cross-coupling and substitution reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, enabling selective derivatization at the 2-position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester. This is a powerful method for introducing a wide range of aryl, heteroaryl, or alkyl groups at the 2-position, leading to the synthesis of biaryl structures.

Buchwald-Hartwig Amination: This reaction provides a route to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. This allows for the introduction of diverse amino functionalities, which are prevalent in pharmaceutically active compounds.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is instrumental in the synthesis of aryl alkynes, which are versatile intermediates for further transformations.

While the bromo substituent is more amenable to these coupling reactions, the fluoro group can undergo nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles and under forcing conditions. This differential reactivity allows for a stepwise functionalization of the aromatic ring.

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Linkage | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), base | C-C (Aryl-Aryl) | Biaryl compounds |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, phosphine (B1218219) ligand, base | C-N (Aryl-Amine) | Aryl amines |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, base | C-C (Aryl-Alkyne) | Aryl alkynes |

Oxidative and Reductive Transformations of the Acetonitrile (B52724) Moiety

The acetonitrile group in this compound is susceptible to both oxidative and reductive transformations, providing access to different functional groups and oxidation states.

Reduction to Amine: The nitrile group can be reduced to a primary amine, yielding 2-(2-Bromo-5-fluorophenoxy)ethan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting primary amine is a valuable building block for the synthesis of a wide array of derivatives, including amides, sulfonamides, and imines.

Reductive Decyanation: In some synthetic strategies, the cyano group may be used to facilitate a particular transformation and then subsequently removed. Reductive decyanation replaces the nitrile group with a hydrogen atom. This can be achieved using various reducing agents, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain metal hydrides. This allows the cyanomethyl group to act as a masked methyl group.

While the oxidation of the methylene (B1212753) group adjacent to the nitrile is less common, it could potentially be achieved under specific conditions to introduce a carbonyl functionality, leading to the formation of an α-keto nitrile or, after hydrolysis, an α-keto acid.

| Transformation | Reagents and Conditions | Product Functional Group | Synthetic Utility |

| Reduction | LiAlH4 in THF or H2, Pd/C | Primary Amine | Introduction of a nucleophilic amino group |

| Reductive Decyanation | Na/NH3 or other reducing agents | Methyl group | Removal of the nitrile functionality |

Applications in Advanced Medicinal Chemistry and Agrochemical Research

Precursors for Pharmaceutically Relevant Compounds

The strategic placement of halogen atoms and a nitrile group on the phenoxy-acetonitrile scaffold makes (2-Bromo-5-fluorophenoxy)acetonitrile a significant intermediate in medicinal chemistry. The presence of both bromine and fluorine on the aromatic ring offers distinct opportunities for selective chemical modifications, a crucial aspect in the synthesis of novel drug candidates. adpharmachem.com

The development of new therapeutic agents often relies on the use of versatile starting materials that can be elaborated into a variety of complex structures. Halogenated aromatic compounds, such as those containing bromo- and fluoro-substituents, are widely utilized in the synthesis of pharmaceuticals. adpharmachem.com The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. adpharmachem.com This reactivity is instrumental in constructing the core structures of many active pharmaceutical ingredients (APIs).

The nitrile group is another key functional group in drug design and is present in numerous approved pharmaceuticals. nih.gov It can serve as a precursor to other important functional groups, such as amines, carboxylic acids, and amides, or it can act as a key interacting group with biological targets. nih.govontosight.ai For instance, the nitrile group can function as a hydrogen bond acceptor, contributing to the binding affinity of a drug molecule to its target protein. nih.gov The combination of these features in this compound makes it a promising starting point for the synthesis of novel compounds with potential therapeutic applications.

In the landscape of drug discovery and development, intermediates are crucial for the efficient and scalable synthesis of drug candidates. This compound serves as a valuable intermediate due to its multifunctional nature. ontosight.ai The phenoxyphenyl acetonitrile (B52724) structure can be found in various biologically active molecules, and the ability to introduce further diversity through the bromo- and fluoro-substituents enhances its utility. ontosight.ai

The synthesis of heterocyclic compounds, which form the core of many drugs, can be facilitated by using nitrile-containing precursors. tubitak.gov.trmdpi.com The acetonitrile moiety can participate in cyclization reactions to form various nitrogen-containing ring systems. This versatility allows medicinal chemists to explore a wide chemical space in the search for new and effective therapeutic agents. The predictable reactivity of the functional groups in this compound streamlines synthetic pathways, which is a significant advantage in the lengthy and complex process of drug development. nbinno.com

| Feature | Role in Medicinal Chemistry | Source |

| Bromo- and Fluoro- Substituents | Enable selective cross-coupling and nucleophilic substitution reactions for molecular elaboration. | adpharmachem.com |

| Acetonitrile Group | Acts as a precursor for other functional groups and can participate in binding interactions with biological targets. | nih.govontosight.ai |

| Phenoxy Linkage | Provides a stable and versatile scaffold for building complex molecular architectures. | ontosight.aiontosight.ai |

| Overall Structure | Serves as a versatile intermediate for the synthesis of heterocyclic compounds and other complex drug candidates. | tubitak.gov.trnbinno.com |

Building Blocks for Agrochemical Research

Similar to its role in medicinal chemistry, this compound is a valuable building block in the field of agrochemical research. The development of new pesticides and herbicides often involves the synthesis of compounds with specific halogenation patterns, as these can significantly influence the biological activity and environmental stability of the final product. nih.gov

The presence of both bromine and fluorine in the molecule is particularly advantageous. Fluorinated compounds are prevalent in modern agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced biological activity. nih.govnih.gov The bromo-substituent, on the other hand, provides a handle for further chemical modification, allowing for the synthesis of a diverse library of potential agrochemical candidates. nbinno.com Compounds with bromo-fluoro-phenyl structures are recognized as important intermediates in the development of effective crop protection agents. adpharmachem.comnbinno.com The phenoxy acetonitrile moiety further contributes to the molecule's utility as a scaffold for constructing novel agrochemicals. ontosight.ai

Contributions to Materials Science: Example of Related Dye Synthesis

While direct applications of this compound in materials science are not extensively documented, the structural motifs present in the molecule are found in compounds used in this field. For instance, halogenated aromatic compounds and nitriles are precursors in the synthesis of various functional materials, including dyes. researchgate.net

A relevant example is the synthesis of reactive disperse dyes, where halogenated acetamide (B32628) groups are incorporated into the dye structure. researchgate.net These dyes can form covalent bonds with fabrics, leading to improved color fastness. The synthesis of such dyes often involves reactions with halogenated starting materials. Although not a direct application of this compound, this illustrates the potential for related compounds in the development of advanced materials. The bromo- and fluoro- groups on the phenyl ring could be exploited to tune the electronic properties of a potential dye molecule, thereby influencing its color and photophysical properties.

Computational and Theoretical Studies on 2 Bromo 5 Fluorophenoxy Acetonitrile

Predictive Modeling for Chemical Behavior and Interactions:There is a lack of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) studies or molecular docking simulations, that would shed light on the chemical behavior and potential interactions of this compound.

Due to the lack of specific computational and theoretical data for (2-Bromo-5-fluorophenoxy)acetonitrile, a detailed and scientifically accurate article focusing on these aspects cannot be generated at this time. Further experimental and computational research is required to provide the necessary insights into the properties and behavior of this molecule.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are employed to probe the molecular structure of (2-Bromo-5-fluorophenoxy)acetonitrile by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would display signals corresponding to the aromatic protons on the substituted benzene (B151609) ring and the protons of the methylene (B1212753) (-CH₂) group. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons.

Illustrative ¹H and ¹³C NMR Data for this compound (Note: The following data is predicted based on typical chemical shift values for similar structures and is for illustrative purposes only, as specific experimental data is not publicly available.)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| Aromatic-H | 7.20 - 7.60 | Multiplet | 3H, Phenyl ring |

| Methylene-H | 5.05 | Singlet | 2H, -OCH₂CN |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic-C | 110 - 160 | 6C, Phenyl ring |

| Methylene-C | 55 - 65 | 1C, -OCH₂CN |

| Nitrile-C | 115 - 120 | 1C, -CN |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band around 2220-2260 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching would appear above 3000 cm⁻¹, while C-O-C (ether) stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. The C-Br and C-F stretching vibrations would also be present at lower frequencies.

Illustrative IR Absorption Bands for this compound (Note: This data is illustrative and based on typical functional group absorption ranges.)

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3010 - 3100 |

| Nitrile (C≡N) Stretch | 2220 - 2260 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aryl Ether (C-O-C) Stretch | 1200 - 1250 (asymmetric) |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | 500 - 600 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

MS and HRMS: Standard mass spectrometry provides the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of the molecule.

LC-MS and GC-MS: These are hyphenated techniques where the separation power of chromatography is combined with the detection capabilities of mass spectrometry. They are invaluable for identifying and quantifying the target compound in a mixture, as well as for identifying any impurities.

Chromatographic Separation Techniques

Chromatography is used to separate, identify, and quantify the components of a mixture. For this compound, these techniques are crucial for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity assessment of non-volatile and thermally sensitive compounds. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a stationary phase, and a liquid mobile phase carries it through. The separation is based on the compound's differential partitioning between the two phases. The time it takes for the compound to pass through the column (retention time) is a characteristic identifier under specific conditions (e.g., column type, mobile phase composition, flow rate). The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A purity level of ≥95% is often required for research-grade chemicals. myskinrecipes.com

Illustrative HPLC Purity Analysis Data (Note: This data is for illustrative purposes only.)

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 4.8 min |

| Purity (Area %) | 99.2% |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, well-suited for volatile and thermally stable compounds. A small amount of the sample is vaporized and injected into the GC, where an inert carrier gas (e.g., helium or nitrogen) sweeps it through a heated column. The separation occurs based on the compound's boiling point and its interactions with the stationary phase lining the column. GC can effectively separate this compound from volatile impurities, and when coupled with a detector like a Flame Ionization Detector (FID), it provides quantitative information on the compound's purity.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, sensitivity, and resolution over traditional High-Performance Liquid Chromatography (HPLC). hplc.eubasicmedicalkey.com Its application is critical for the purity assessment of this compound, allowing for the detection and quantification of any impurities or degradation products. A typical UPLC method for this compound would be developed to ensure a robust and reproducible separation.

A reversed-phase UPLC method is generally suitable for a compound of this polarity. The method would involve a sub-2 µm particle column, which provides high efficiency, and a mobile phase consisting of an aqueous component and an organic solvent. The specific conditions would be optimized to achieve a good peak shape and resolution from potential impurities.

Illustrative UPLC Method Parameters:

| Parameter | Condition |

| Instrument | ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 1 µL |

| Detection | UV at 220 nm |

| Run Time | 5 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 3.0 | 5 | 95 |

| 4.0 | 5 | 95 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Under these conditions, this compound is expected to elute with a retention time that is well-separated from the solvent front and any potential process-related impurities or degradation products. The high efficiency of the UPLC system allows for the detection of trace-level impurities, ensuring a comprehensive purity profile.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. For this compound (C₈H₅BrFNO), this method provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values based on its molecular formula. This comparison is a critical step in verifying the empirical formula of a newly synthesized batch of the compound.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed sample is combusted in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Theoretical vs. Expected Experimental Values:

| Element | Theoretical % | Expected Experimental Range % |

| Carbon (C) | 41.77 | 41.57 - 41.97 |

| Hydrogen (H) | 2.19 | 2.09 - 2.29 |

| Nitrogen (N) | 6.09 | 5.99 - 6.19 |

A close correlation between the experimentally determined percentages and the theoretical values, typically within a ±0.4% deviation, provides strong evidence for the compositional purity of the sample. Significant deviations could indicate the presence of residual solvents, inorganic salts, or other impurities.

X-ray Crystallography for Solid-State Structural Determination

The process involves mounting a single crystal on a goniometer and irradiating it with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected on a detector. The analysis of these diffraction data allows for the construction of an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a compound with this structure would include the following parameters.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

This crystallographic data would unambiguously confirm the connectivity of the atoms and the stereochemistry of the molecule, providing definitive structural proof.

常见问题

Q. What are the most reliable analytical methods for characterizing (2-Bromo-5-fluorophenoxy)acetonitrile in complex matrices?

Answer:

- HPLC with Charged Aerosol Detection (CAD): Optimize mobile phase composition (e.g., acetonitrile:water gradients) to resolve the compound from matrix interferences. Use factorial design to test variables like flow rate (e.g., 0.84 mL/min) and column temperature (e.g., 30°C) for robustness .

- Gas Chromatography-Flame Ionization Detection (GC-FID): Employ a two-level full factorial design to optimize injection volume, split ratio, and oven temperature. Validate using spiked matrices (e.g., saline solutions) to simulate radiopharmaceutical conditions .

- LC-MS/MS: Use acetonitrile-based extraction solvents (e.g., with 0.1% formic acid) to enhance ionization efficiency. Confirm structural integrity via fragmentation patterns .

Q. How should this compound be stored to ensure stability during long-term experiments?

Answer:

- Storage Conditions: Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or photodegradation .

- Compatibility: Avoid contact with strong oxidizers, acids, or bases. Use glass or PTFE-lined containers to minimize adsorption .

- Stability Monitoring: Perform periodic NMR or HPLC analyses to detect degradation products (e.g., bromo-fluoro-phenolic derivatives) .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for permeation resistance), chemical goggles, and lab coats. For inhalation risks, employ NIOSH-certified respirators with organic vapor cartridges .

- Ventilation: Work in fume hoods with ≥100 fpm face velocity. Install spark-proof equipment in areas with acetonitrile vapors (flash point: 12.8°C) .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA/DOT guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data for this compound quantification?

Answer:

- Robustness Testing: Apply a two-level factorial design to evaluate factors like mobile phase pH (±0.2 units) and column batch variability. Calculate signal-to-noise ratios and Student’s t-tests (α = 0.05) to identify statistically significant outliers .

- Matrix Effect Mitigation: Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement in LC-MS. Validate recovery rates (85–115%) in biological or environmental matrices .

Q. What strategies optimize the extraction efficiency of this compound from soil or biological samples?

Answer:

- Phase Separation Techniques:

- Solid-Phase Extraction (SPE): Use mixed-mode sorbents (e.g., C18/SCX) and elute with acetonitrile:methanol (80:20) at pH 3.0 .

Q. How can Quality by Design (QbD) principles enhance synthetic routes for this compound?

Answer:

- Critical Quality Attributes (CQAs): Define purity (>98%), residual solvent levels (e.g., acetonitrile <500 ppm), and reaction yield as CQAs.

- Design Space Development: Use response surface methodology (RSM) to map optimal conditions for bromination and nitrile formation. For example, maintain temperature at 50–60°C and stoichiometric excess of KCN (1.2–1.5 eq) .

- Risk Assessment: Apply Failure Mode and Effects Analysis (FMEA) to prioritize variables like reaction time and catalyst loading .

Q. What are the environmental fate and degradation pathways of this compound?

Answer:

- Photodegradation: Under UV light (254 nm), the compound undergoes C-Br bond cleavage, forming 5-fluoro-2-hydroxyphenoxyacetonitrile. Monitor via high-resolution mass spectrometry (HRMS) .

- Microbial Degradation: In soil, Pseudomonas spp. metabolize the nitrile group to carboxylic acids. Use ¹³C-NMR to track isotopic labeling in degradation studies .

- Ecotoxicity: Freshwater fish (e.g., Danio rerio) show LC₅₀ > 100 mg/L, but chronic effects on algae require further testing .

Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling: The bromine atom acts as a superior leaving group compared to fluorine. Optimize Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃) in acetonitrile/water (3:1) at 80°C .

- Nitrile Reactivity: The electron-withdrawing nitrile group directs electrophilic substitution to the meta position. Confirm regioselectivity via NOESY or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。